molecular formula C14H12F2OSn B12538324 Bis[(2-fluorophenyl)methyl]stannanone CAS No. 845659-62-3

Bis[(2-fluorophenyl)methyl]stannanone

Cat. No.: B12538324
CAS No.: 845659-62-3
M. Wt: 352.95 g/mol
InChI Key: WOUDEUKSBUEXLP-UHFFFAOYSA-N
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Description

Bis[(2-fluorophenyl)methyl]stannanone (CAS: 845659-62-3) is an organotin compound with the molecular formula C₁₄H₁₂F₂OSn and a molecular weight of 341.94 g/mol . Its structure consists of a central tin atom bonded to an oxo group (Sn=O) and two (2-fluorophenyl)methyl substituents. Organotin compounds like this are notable for their applications in catalysis, materials science, and organic synthesis. The ortho-fluorine substituents on the aromatic rings introduce steric hindrance and electron-withdrawing effects, which may influence reactivity and stability compared to non-fluorinated analogs.

Properties

CAS No.

845659-62-3

Molecular Formula

C14H12F2OSn

Molecular Weight

352.95 g/mol

IUPAC Name

bis[(2-fluorophenyl)methyl]-oxotin

InChI

InChI=1S/2C7H6F.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;;

InChI Key

WOUDEUKSBUEXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-fluorophenyl)methyl]stannanone typically involves the reaction of 2-fluorobenzyl chloride with a tin-based reagent under controlled conditions. One common method includes the use of tin(IV) chloride as a starting material, which reacts with 2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

    Substitution: The 2-fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Bis[(2-fluorophenyl)methyl]stannanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme inhibition and interaction with biomolecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an anticancer agent.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis[(2-fluorophenyl)methyl]stannanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The 2-fluorophenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Bis[(2-fluorophenyl)methyl]stannanone, the following table compares it with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications Reference
This compound C₁₄H₁₂F₂OSn 341.94 Two 2-fluorophenylmethyl groups, Sn=O Potential catalytic or material uses
Bis(4-fluorophenyl)methanone C₁₃H₈F₂O 218.20 Two 4-fluorophenyl groups, C=O Organic synthesis intermediate
(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone C₁₃H₉BrFNO 308.13 2-fluorophenyl, amino, bromo substituents Pharmaceutical precursor
N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide C₂₀H₁₆FN₃O₂ 349.36 2-fluorophenyl, quinoline, acrylamide Anti-HIV activity (IC₅₀: 2.57–3.35 μM)
4-(2-Fluorophenyl)-7-methoxycoumarin C₁₆H₁₁FO₃ 270.26 2-fluorophenyl, coumarin backbone Fluorescent probes, medicinal chemistry

Key Comparisons:

Structural Differences: Tin vs. Carbon Core: The stannanone’s tin center distinguishes it from carbon-based analogs like Bis(4-fluorophenyl)methanone. Tin’s larger atomic radius and metallic character may confer unique catalytic or electronic properties, though this also increases molecular weight significantly (341.94 vs. 218.20 g/mol). Substituent Position: The ortho-fluorine in the stannanone introduces greater steric hindrance compared to para-fluorine in Bis(4-fluorophenyl)methanone. This could reduce reactivity in nucleophilic environments but enhance thermal stability.

Reactivity and Stability: Organotin compounds are generally sensitive to hydrolysis and oxidation, whereas carbon-based methanones (e.g., Bis(4-fluorophenyl)methanone) exhibit greater stability in aqueous media . highlights that fluorophenyl-containing compounds like 1a and 1b degrade in simulated gastric fluid, suggesting that the stannanone’s stability under biological conditions may require further study.

Synthetic Complexity: The stannanone’s synthesis likely involves specialized organometallic methods (e.g., tin halide reactions with fluorinated Grignard reagents). In contrast, methanones are often synthesized via Friedel-Crafts acylation , and coumarins via Pechmann condensation , which are more straightforward.

The absence of heteroatoms (e.g., nitrogen, sulfur) in the stannanone may limit its bioactivity compared to these derivatives.

Electronic Effects: The electron-withdrawing fluorine substituents in all compared compounds enhance electrophilicity.

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